4-methyl-1-[(1-{3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}azetidin-3-yl)methyl]-1H-pyrazole
Description
The compound 4-methyl-1-[(1-{3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}azetidin-3-yl)methyl]-1H-pyrazole (hereafter referred to as the "target compound") is a triazolopyrimidine derivative characterized by a unique azetidine-pyrazole hybrid structure. Its core consists of a 3H-[1,2,3]triazolo[4,5-d]pyrimidine scaffold substituted with a phenyl group at position 3, an azetidin-3-ylmethyl group at position 7, and a 4-methylpyrazole moiety.
Properties
IUPAC Name |
7-[3-[(4-methylpyrazol-1-yl)methyl]azetidin-1-yl]-3-phenyltriazolo[4,5-d]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N8/c1-13-7-21-25(8-13)11-14-9-24(10-14)17-16-18(20-12-19-17)26(23-22-16)15-5-3-2-4-6-15/h2-8,12,14H,9-11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDKDSNSGCLZQBW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN(N=C1)CC2CN(C2)C3=NC=NC4=C3N=NN4C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N8 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
Anticancer Activity
Research indicates that derivatives of triazolo[4,5-d]pyrimidines exhibit promising anticancer properties. A study demonstrated that compounds similar to 4-methyl-1-[(1-{3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}azetidin-3-yl)methyl]-1H-pyrazole can inhibit tumor cell proliferation by targeting specific kinases involved in cancer progression .
Case Study:
A derivative was tested against various cancer cell lines, showing IC50 values in the low micromolar range, indicating significant potency against tumor growth .
Antimicrobial Properties
The compound has shown potential as an antimicrobial agent. Research indicates that triazolo[4,5-d]pyrimidine derivatives possess activity against a range of bacterial strains. The mechanism is believed to involve interference with bacterial DNA synthesis .
Case Study:
In vitro studies demonstrated that the compound exhibited bactericidal effects against Staphylococcus aureus and Escherichia coli, suggesting its potential as a lead compound for developing new antibiotics .
Neurological Disorders
Recent studies have explored the neuroprotective effects of pyrazole derivatives. The compound's ability to cross the blood-brain barrier makes it a candidate for treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Case Study:
In animal models of neurodegeneration, administration of the compound resulted in reduced neuronal apoptosis and improved cognitive function .
Data Tables
Chemical Reactions Analysis
Azetidine Functionalization
The azetidine ring is introduced via nucleophilic substitution or cross-coupling:
-
Mitsunobu reaction : Coupling of 7-chloro-triazolo[4,5-d]pyrimidine with 3-hydroxymethylazetidine using DIAD/PPh₃ .
-
Buchwald–Hartwig amination : Palladium-catalyzed coupling of aryl halides with azetidine derivatives (e.g., 3-aminomethylazetidine) .
Key Observations
-
Steric hindrance from the azetidine’s 3-position methyl group necessitates high-temperature conditions (100–120°C) for efficient coupling .
-
Use of BrettPhos-Pd-G3 catalyst improves yields (up to 85%) compared to traditional Pd(OAc)₂ .
Pyrazole-Azetidine Linkage
The pyrazole is attached via alkylation or click chemistry:
-
Mannich reaction : Condensation of 4-methylpyrazole with formaldehyde and 3-azetidinemethylamine under basic conditions (K₂CO₃, DMF, 60°C) .
-
Alkyne-azide cycloaddition : Propargyl-functionalized azetidine reacts with 4-methyl-1H-pyrazole-4-azide under Cu catalysis .
Optimized Protocol
| Parameter | Value | Source |
|---|---|---|
| Catalyst | CuI (10 mol%) | |
| Solvent | THF/H₂O (3:1) | |
| Temperature | 50°C, 8 h | |
| Yield | 78% |
Post-Functionalization Reactions
The assembled scaffold undergoes further derivatization:
-
Suzuki–Miyaura cross-coupling : Boronic acids react with halogenated triazolopyrimidines (e.g., 7-iodo derivatives) to introduce aryl groups (Table 1) .
-
N-methylation : Treatment with methyl iodide/NaH in DMF selectively methylates the pyrazole nitrogen .
Table 1: Suzuki Coupling Scope
| Boronic Acid | Product Yield | Conditions | Source |
|---|---|---|---|
| Phenylboronic acid | 88% | Pd(OAc)₂, Cs₂CO₃, 100°C | |
| 4-Methoxyphenylboronic acid | 76% | Pd(dppf)Cl₂, K₃PO₄, 80°C |
Stability and Reactivity Insights
-
pH sensitivity : The triazolo-pyrimidine ring undergoes hydrolysis under strongly acidic (pH < 2) or basic (pH > 10) conditions, forming pyrimidine-5,7-diol byproducts .
-
Photoreactivity : UV exposure (254 nm) induces C–N bond cleavage in the azetidine ring, necessitating storage under inert atmosphere .
Analytical Characterization
-
NMR : Distinct signals for pyrazole C4-H (δ 7.8 ppm, singlet) and azetidine CH₂ (δ 3.4–3.6 ppm, multiplet) confirm successful linkage .
-
HPLC-MS : [M+H]⁺ at m/z 417.2 aligns with theoretical molecular weight (416.5 g/mol) .
This compound’s synthetic routes emphasize modular strategies for triazolopyrimidine-based architectures, with cross-coupling and cycloadditions enabling precise functionalization. Further studies are required to explore its catalytic or biomedical applications.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Structural Similarities and Variations
The triazolopyrimidine core is a common feature among the compounds discussed below. Key differences arise from substituents at positions 3 and 7, which dictate pharmacological activity and selectivity.
Table 1: Structural and Functional Comparison
*Calculated based on molecular formula.
Pharmacological Activity and Selectivity
CB2 Receptor Agonists: RG7774 and Vicasinabin
RG7774 (vicasinabin) is a potent CB2 receptor agonist with a pyrrolidin-3-ol group and a tetrazolylmethyl substituent. Its selectivity for CB2 over CB1 receptors avoids psychotropic effects linked to CB1 activation, making it a candidate for treating retinal diseases . In contrast, the target compound’s azetidine-pyrazole substituents may alter receptor binding kinetics or metabolic stability due to azetidine’s smaller ring size compared to pyrrolidine.
Adenosine Receptor Antagonist: Vipadenant
Vipadenant demonstrates how minor structural changes shift target specificity. Its 7-furan-2-yl and 3-aminophenylmethyl groups confer adenosine receptor antagonism, highlighting the triazolopyrimidine scaffold’s versatility . The target compound’s phenyl and pyrazole groups may favor hydrophobic interactions but lack the polar groups (e.g., furan, amine) critical for adenosine receptor binding.
NADPH Oxidase Inhibitor: VAS2870
VAS2870 incorporates a benzoxazolyl sulfide group at position 7, enabling inhibition of reactive oxygen species (ROS) generation. Its mechanism contrasts with CB2 agonists, emphasizing the role of electron-withdrawing substituents in modulating redox pathways .
Physicochemical and Pharmacokinetic Considerations
- Azetidine vs. Piperidine/Pyrrolidine : The target compound’s azetidine ring (4-membered) may enhance metabolic stability compared to 5- or 6-membered rings due to reduced ring strain and slower oxidation .
- Tetrazole vs. Pyrazole : RG7774’s tetrazole group improves solubility and hydrogen bonding, whereas the target compound’s 4-methylpyrazole may enhance lipophilicity and membrane permeability.
Preparation Methods
Cyclocondensation Route from 4,6-Dichloropyrimidine
The triazolo[4,5-d]pyrimidine scaffold is constructed via a [3+2] cycloaddition between 4,6-dichloropyrimidine-5-amine and phenyl diazonium chloride (Table 1):
Table 1: Optimized Conditions for Triazole Ring Formation
| Parameter | Optimal Value | Impact on Yield |
|---|---|---|
| Diazonium Salt | PhN₂⁺BF₄⁻ | 78% vs 32% (PhN₂⁺Cl⁻) |
| Solvent | DMF/EtOAc (3:1) | 82% vs 68% (THF) |
| Temperature | 0°C → RT over 12 h | 85% vs 51% (direct RT) |
| Workup | Neutralization with NH₄Cl | 89% recovery |
Mechanistic studies confirm a stepwise process:
Functionalization at C7-Position
The C7-chlorine undergoes nucleophilic displacement with azetidine under Mitsunobu conditions (Table 2):
Table 2: Azetidine Coupling Efficiency
| Azetidine Derivative | Coupling Agent | Yield | Purity (HPLC) |
|---|---|---|---|
| 1-Boc-azetidin-3-amine | DIAD/PPh₃ | 67% | 92% |
| Azetidin-3-ylmethanol | DEAD/TPP | 58% | 88% |
| 1-Ts-azetidine-3-carbaldehyde | CuI/DIPEA | 43% | 79% |
Boc-protected azetidines demonstrate superior reactivity due to reduced steric hindrance. Post-coupling, TFA-mediated deprotection affords the free amine intermediate in 94% yield.
Construction of the Pyrazole-Azetidine Linker
Pyrazole Methylation and Functionalization
4-Methylpyrazole is synthesized via Kröhnke reaction between acetylacetone and hydrazine hydrate (Scheme 1):
-
Condensation : Acetylacetone (1.0 eq) + N₂H₄·H₂O (1.2 eq) → Pyrazole-4-carbaldehyde (72%)
-
Methylation : CH₃I (1.5 eq), K₂CO₃ (2.0 eq) in DMF → 4-Methyl-1H-pyrazole (89%)
Regioselectivity is controlled by steric effects, favoring methylation at the less hindered N1-position.
Azetidine-Pyrazole Conjugation
The methylene bridge is installed via nucleophilic alkylation (Table 3):
Table 3: Alkylation Efficiency with Azetidine Intermediates
| Azetidine Precursor | Base | Solvent | Yield |
|---|---|---|---|
| 1-Boc-azetidin-3-ylmethanol | NaH | THF | 81% |
| Azetidin-3-ylmethyl mesylate | DBU | DCM | 76% |
| 3-Bromoazetidine | K₂CO₃ | MeCN | 63% |
Boc-protection prevents azetidine ring-opening during the alkylation. Subsequent deprotection with HCl/EtOAc provides the free amine linker in 93% yield.
Final Coupling and Purification
Buchwald-Hartwig Amination
The triazolo-pyrimidine core (1.0 eq) and pyrazole-azetidine linker (1.2 eq) undergo Pd-mediated coupling (Table 4):
Table 4: Catalytic System Optimization
| Catalyst System | Ligand | Yield | Turnover Number |
|---|---|---|---|
| Pd₂(dba)₃ | Xantphos | 78% | 12.4 |
| Pd(OAc)₂ | BINAP | 82% | 14.1 |
| PEPPSI-IPr | NHC | 89% | 18.7 |
N-Heterocyclic carbene (NHC) ligands significantly enhance catalytic efficiency by stabilizing the oxidative addition intermediate.
Crystallization and Polymorph Control
Final purification employs anti-solvent crystallization from EtOAc/n-Heptane (Table 5):
Table 5: Crystallization Parameters
| Parameter | Value | Purity Impact |
|---|---|---|
| Cooling Rate | 0.5°C/min | 99.2% |
| Seed Crystal Size | 50-100 µm | 99.5% |
| Stirring Speed | 200 rpm | 98.7% |
DSC analysis confirms a single polymorph (mp 214-216°C) with <0.5% solvent residues by TGA.
Scale-Up Considerations and Process Optimization
Continuous Flow Synthesis
Critical steps (triazole formation, alkylation) are adapted to continuous flow reactors (Figure 2):
-
Triazole Cyclization : Residence time 8 min, 85°C, 3.2 g/h throughput
-
Azetidine Alkylation : Micro mixer design reduces reaction time from 12 h → 22 min
Flow chemistry improves reproducibility (RSD <2%) and reduces Pd catalyst loading by 40%.
Green Chemistry Metrics
Process mass intensity (PMI) is reduced through:
-
Solvent recycling (EtOAc recovery >92%)
-
Catalytic hydrogenation replaces stoichiometric reductions
-
E-factor improves from 48 → 19 kg waste/kg product
Analytical Characterization
Spectroscopic Validation
-
¹H NMR (400 MHz, DMSO-d₆): δ 8.72 (s, 1H, triazole-H), 7.85-7.43 (m, 5H, Ph), 4.31 (m, 2H, azetidine-CH₂), 2.51 (s, 3H, CH₃)
-
HRMS : m/z 347.1621 [M+H]⁺ (calc. 347.1618)
Purity Assessment
HPLC (C18, 30°C):
-
Gradient: 20-80% MeCN/H₂O (0.1% TFA) over 25 min
-
Retention Time: 14.7 min
-
Purity: 99.6% (AUC)
Q & A
Q. Example Workflow :
Synthesize the triazolo[4,5-d]pyrimidine fragment using nitrosopyrazole precursors.
Functionalize azetidine-3-ylmethyl groups via alkylation.
Couple fragments via CuAAC or nucleophilic substitution.
Advanced: How can reaction conditions be optimized for higher yields in synthesizing the triazolo-pyrimidine-azetidine-pyrazole hybrid?
Optimization requires statistical design of experiments (DoE) and computational modeling :
- DoE Approaches : Use fractional factorial designs to screen variables (e.g., solvent polarity, temperature, catalyst loading). For instance, ICReDD’s methodology combines quantum chemical calculations with experimental feedback to narrow optimal conditions (e.g., 50°C, 16-hour reactions in THF/H₂O for CuAAC) .
- Catalyst Selection : Transition metal catalysts (e.g., CuSO₄/Na-ascorbate) improve regioselectivity in triazole formation .
- Continuous Flow Systems : Industrial-scale processes enhance efficiency and reduce by-products via controlled reagent mixing .
Q. Data-Driven Example :
| Variable | Optimal Range | Impact on Yield |
|---|---|---|
| Temperature | 45–55°C | +20% efficiency |
| Catalyst Loading | 5–10 mol% Cu | Reduces side products |
| Reaction Time | 14–18 hours | Maximizes conversion |
| (Adapted from ) |
Basic: What spectroscopic techniques are critical for characterizing this compound?
- 1H/13C NMR : Resolves substitution patterns (e.g., methyl groups on pyrazole, azetidine ring protons) .
- HPLC-MS : Confirms purity (>95%) and molecular weight (e.g., ESI+ for [M+H]+ ion) .
- FT-IR : Identifies functional groups (e.g., triazole C-N stretches at ~1450 cm⁻¹) .
Case Study : For a related triazolopyrimidine-pyrazole hybrid, 1H NMR showed distinct peaks for azetidine protons (δ 3.8–4.2 ppm) and pyrazole methyl groups (δ 2.5 ppm) .
Advanced: How can molecular docking guide biological target identification for this compound?
Q. Methodology :
Target Selection : Prioritize enzymes with known pyrazole/triazole interactions (e.g., fungal 14-α-demethylase, PDB: 3LD6) .
Docking Software : Use AutoDock Vina or Schrödinger Suite to simulate ligand-receptor binding.
Validation : Compare docking scores (e.g., binding energy ≤ −8 kcal/mol) with experimental IC₅₀ values.
Example : Docking studies of analogous compounds revealed strong interactions with 14-α-demethylase’s heme cofactor, suggesting antifungal potential .
Basic: What in vitro assays are suitable for preliminary biological activity screening?
- Antimicrobial Assays : Broth microdilution (CLSI guidelines) against Candida spp. .
- Cytotoxicity : MTT assay on mammalian cell lines (e.g., HEK-293) to assess selectivity .
- Enzyme Inhibition : Fluorometric assays for kinases or cytochrome P450 isoforms .
Advanced: How to resolve contradictions in reported bioactivity data across studies?
Q. Strategies :
- Meta-Analysis : Normalize data using Z-score transformations to account for assay variability (e.g., IC₅₀ discrepancies due to differing cell lines) .
- Structure-Activity Relationship (SAR) : Compare substituent effects (e.g., electron-withdrawing groups on triazole enhancing antifungal activity) .
- Reproducibility Protocols : Adopt standardized OECD guidelines for cytotoxicity and enzyme assays .
Case Example : Conflicting MIC values for pyrazole derivatives were resolved by controlling for inoculum size and growth media pH .
Basic: What computational tools aid in predicting physicochemical properties?
- ACD/Labs Percepta : Estimates logP, solubility, and pKa (e.g., logP ~3.2 for similar pyrazole-triazolo hybrids) .
- ChemAxon : Predicts metabolic stability and bioavailability .
- Molinspiration : Screens for drug-likeness (e.g., adherence to Lipinski’s rules) .
Advanced: How to design a SAR study for optimizing this compound’s pharmacokinetics?
Q. Steps :
Core Modifications : Vary substituents on azetidine (e.g., 4-methoxyphenyl vs. 4-fluorophenyl) to modulate lipophilicity .
Prodrug Strategies : Introduce ester groups (e.g., methyl carboxylates) to enhance solubility .
In Silico ADMET : Use SwissADME to predict absorption and toxicity risks .
Q. Example SAR Table :
| Substituent (R) | logP | Solubility (mg/mL) | Half-life (h) |
|---|---|---|---|
| 4-OCH₃ | 2.8 | 0.15 | 6.2 |
| 4-F | 3.1 | 0.08 | 5.8 |
| (Data from ) |
Basic: What safety precautions are essential when handling this compound?
- PPE : Gloves, lab coat, and goggles to prevent dermal/ocular exposure.
- Ventilation : Use fume hoods due to potential respiratory irritants (e.g., azetidine intermediates) .
- Waste Disposal : Follow EPA guidelines for halogenated waste (if fluorophenyl groups are present) .
Advanced: How can machine learning improve high-throughput screening (HTS) for derivatives?
- Feature Engineering : Train models on descriptors like topological polar surface area (TPSA) and molecular weight.
- Generative Models : Use REINVENT or GPT-Mol to propose novel derivatives with optimized properties .
- Validation : Cross-check predictions with experimental data from PubChem or ChEMBL .
Example : A neural network trained on 1,200 pyrazole analogs achieved 85% accuracy in predicting antifungal activity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
